N-[3-(2-Amino-6-chlorophenoxy)phenyl]-N,N-dimethylamine
Description
Systematic International Union of Pure and Applied Chemistry Nomenclature and Synonyms
The systematic nomenclature of N-[3-(2-Amino-6-chlorophenoxy)phenyl]-N,N-dimethylamine follows International Union of Pure and Applied Chemistry conventions for complex aromatic systems containing multiple functional groups. The official International Union of Pure and Applied Chemistry name for this compound is 3-chloro-2-[3-(dimethylamino)phenoxy]aniline, which reflects the priority of the aniline functionality as the parent structure. This nomenclature system emphasizes the chloro substitution at the 3-position of the aniline ring, the phenoxy group attached at the 2-position, and the dimethylamino group positioned at the meta position of the phenoxy ring.
The compound is registered under Chemical Abstracts Service number 937604-75-6, providing a unique identifier for chemical databases and regulatory purposes. Alternative synonyms documented in chemical literature include AKOS B034341 and Benzenamine, 3-(2-amino-6-chlorophenoxy)-N,N-dimethyl-, the latter representing a more systematic descriptive approach that highlights the benzenamine core structure. These various nomenclature approaches reflect different organizational systems used by chemical suppliers and databases to categorize and identify the compound.
The naming convention also incorporates the MDL number MFCD08686788, which serves as an additional unique identifier in molecular design and chemical informatics applications. This systematic approach to nomenclature ensures consistent identification across different chemical databases and facilitates accurate communication among researchers working with this compound. The multiple naming systems demonstrate the complexity of modern chemical nomenclature, where traditional International Union of Pure and Applied Chemistry naming coexists with database-specific identifiers and commercial designations.
Properties
IUPAC Name |
3-chloro-2-[3-(dimethylamino)phenoxy]aniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15ClN2O/c1-17(2)10-5-3-6-11(9-10)18-14-12(15)7-4-8-13(14)16/h3-9H,16H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SYMVXKHDYVFPBQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC(=CC=C1)OC2=C(C=CC=C2Cl)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15ClN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.73 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
General Synthetic Strategy
The synthesis of N-[3-(2-Amino-6-chlorophenoxy)phenyl]-N,N-dimethylamine typically involves:
- Formation of the phenoxy linkage between a chlorinated aminophenol and a dimethylaminophenyl precursor.
- Introduction of the amino group at the 2-position of the chlorophenoxy ring.
- Dimethylation of the aniline nitrogen to yield the N,N-dimethylamine functionality.
The key challenge is selective substitution to maintain the chlorine and amino groups in the correct positions without side reactions.
Stepwise Preparation Approach
| Step | Reaction Type | Description | Key Reagents | Conditions | Notes |
|---|---|---|---|---|---|
| 1 | Nucleophilic Aromatic Substitution (SNAr) | Coupling of 2-amino-6-chlorophenol with 3-bromonitrobenzene or 3-nitrophenol derivative to form 3-(2-amino-6-chlorophenoxy)nitrobenzene | 2-amino-6-chlorophenol, 3-bromonitrobenzene, base (e.g., K2CO3) | Polar aprotic solvent (DMF or DMSO), 80-120°C | Formation of phenoxy linkage |
| 2 | Reduction | Reduction of nitro group to amino group on phenyl ring | Catalytic hydrogenation (Pd/C) or chemical reduction (Fe/HCl) | Mild conditions to avoid dechlorination | Converts nitro to amino |
| 3 | N,N-Dimethylation | Dimethylation of aniline nitrogen | Formaldehyde and formic acid (Eschweiler–Clarke reaction) or methyl iodide with base | Reflux or room temperature | Selective dimethylation without overalkylation |
| 4 | Purification | Chromatographic or recrystallization methods | Solvents like ethyl acetate, hexane | Ambient temperature | Ensures product purity |
This sequence ensures the preservation of the chlorine substituent and the amino group while installing the dimethylamine moiety on the phenyl ring.
Alternative Synthetic Routes
- Direct Amination of Chlorophenoxy Derivatives: Some methods start from 3-(2-chloro-6-nitrophenoxy)phenyl derivatives, followed by selective reduction and amination steps.
- Use of Protected Amino Groups: Protecting groups (e.g., Boc or acetamide) may be employed on the amino group during early steps to prevent side reactions, removed later under acidic or basic conditions.
- Microwave-Assisted Synthesis: Accelerates nucleophilic aromatic substitution and reduction steps, improving yields and reducing reaction times.
Research Findings and Optimization
- Yield Optimization: Use of polar aprotic solvents and controlled temperature profiles improves substitution efficiency in the SNAr step.
- Selectivity: Catalytic hydrogenation conditions must be optimized to avoid dechlorination; mild catalysts and low hydrogen pressure are preferred.
- Dimethylation Efficiency: Eschweiler–Clarke methylation is favored for its mildness and selectivity over alkyl halide methylation, which can lead to quaternary ammonium salts.
- Purity Assessment: High-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy confirm the structural integrity and purity of the final compound.
Data Table: Summary of Preparation Parameters
| Parameter | Typical Conditions | Impact on Product |
|---|---|---|
| Solvent for SNAr | DMF, DMSO | Enhances nucleophilicity, improves yield |
| Base | Potassium carbonate (K2CO3) | Facilitates phenol deprotonation |
| Temperature (SNAr) | 80-120°C | Balances reaction rate and side reactions |
| Reduction Method | Pd/C hydrogenation or Fe/HCl | Selective nitro reduction |
| Dimethylation Reagents | Formaldehyde + formic acid | Mild, selective N-methylation |
| Purification | Column chromatography, recrystallization | High purity (>95%) |
Chemical Reactions Analysis
Types of Reactions
N-[3-(2-Amino-6-chlorophenoxy)phenyl]-N,N-dimethylamine can undergo several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert nitro groups to amino groups.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chloro group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) are often employed.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Amines and other reduced derivatives.
Substitution: Various substituted phenoxy derivatives.
Scientific Research Applications
N-[3-(2-Amino-6-chlorophenoxy)phenyl]-N,N-dimethylamine has several applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Employed in the study of enzyme interactions and protein modifications.
Medicine: Investigated for potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-[3-(2-Amino-6-chlorophenoxy)phenyl]-N,N-dimethylamine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can modulate the activity of these targets, leading to various biochemical and physiological effects. The exact pathways and molecular targets are still under investigation, but it is known to affect protein function and signaling pathways .
Comparison with Similar Compounds
Chemical Identity :
- IUPAC Name: N-[3-(2-Amino-6-chlorophenoxy)phenyl]-N,N-dimethylamine
- CAS Number : 937604-75-6
- Molecular Formula : C₁₄H₁₅ClN₂O
- Molecular Weight : 262.73 g/mol
- Hazard Class : Irritant (Xi) .
Structural Features: The compound consists of a central phenyl ring substituted with a dimethylamine group (-N(CH₃)₂) at the para position and a 2-amino-6-chlorophenoxy group at the meta position.
Applications: Primarily utilized in research settings, this compound is marketed by suppliers like Santa Cruz Biotechnology and Huateng Pharmaceutical for use in drug discovery, biochemical studies, and as a synthetic intermediate .
Comparison with Structurally Similar Compounds
N-[2-(2-Amino-6-chlorophenoxy)ethyl]-N,N-dimethylamine
- Key Differences :
- The phenyl ring in the target compound is replaced with an ethyl group (-CH₂CH₂-), altering rigidity and electronic properties.
- Impact : Reduced aromatic interactions may decrease binding affinity to aromatic-rich targets (e.g., CNS receptors). Increased flexibility could enhance solubility in polar solvents .
- Molecular Weight : Similar (~260–270 g/mol), suggesting comparable bioavailability.
Sibutramine-Related Compounds (e.g., USP Sibutramine Related Compound B)
- Structure : N-{1-[1-(3-Chlorophenyl)cyclobutyl]-3-methylbutyl}-N,N-dimethylamine hydrochloride.
- Key Differences: Incorporates a cyclobutyl ring and a branched alkyl chain. Application: Sibutramine derivatives are used as appetite suppressants, highlighting the role of dimethylamine groups in modulating neurotransmitter reuptake .
5-HT6 Receptor Ligands (e.g., WAY-208466, SB-399885)
- Structure : WAY-208466 contains a fluorophenylsulfonyl-pyrrolopyridine group; SB-399885 has dichloro-methoxy-phenyl and benzenesulfonamide moieties.
- Key Differences: Sulfonyl and sulfonamide groups in these ligands enhance hydrogen-bonding capacity, improving receptor (5-HT6) binding specificity. Impact: The target compound’s chlorophenoxy group may confer distinct selectivity profiles, but specific receptor affinity data are lacking .
N-(4-Iodobenzyl)-N,N-dimethylamine
- Structure : Features a benzyl group with an iodine substituent.
- Key Differences: Iodine’s bulkiness and polarizability make this compound suitable for radiolabeling applications, unlike the target compound’s chlorophenoxy group. Synthetic Route: Both involve nucleophilic substitution (e.g., dimethylamine reacting with halide precursors) .
Aminomethylphenyl-Dimethylamine Derivatives (e.g., SS-6170, SS-5683)
- Structure: SS-6170: N-[2-(Aminomethyl)phenyl]-N,N-dimethylamine; SS-5683: N-[3-(Aminomethyl)phenyl]-N,N-dimethylamine.
- Key Differences: Lack of phenoxy linkage reduces oxygen-mediated hydrogen bonding. Impact: Lower solubility in aqueous media compared to the target compound .
Physicochemical and Pharmacological Comparison
| Property | Target Compound | N-[2-(2-Amino-6-chlorophenoxy)ethyl]-N,N-dimethylamine | Sibutramine Related Compound B |
|---|---|---|---|
| Molecular Weight | 262.73 | ~260–270 | 352.3 (HCl salt) |
| LogP (Predicted) | ~2.5–3.0 | ~2.0–2.5 | ~4.0–4.5 |
| Key Functional Groups | Chlorophenoxy, dimethylamine | Chlorophenoxy, ethyl, dimethylamine | Cyclobutyl, chlorophenyl, dimethylamine |
| Bioactivity | Research chemical | Research chemical | Appetite suppression |
| Hazard Profile | Irritant (Xi) | Not reported | Controlled substance |
Biological Activity
N-[3-(2-Amino-6-chlorophenoxy)phenyl]-N,N-dimethylamine is a compound of significant interest in biological research due to its potential therapeutic applications and unique biochemical interactions. This article explores its biological activity, mechanisms of action, and relevant case studies, supported by data tables and research findings.
This compound is characterized by its phenoxy and dimethylamine functional groups. These structural features contribute to its reactivity and interaction with biological targets, making it a valuable compound in both medicinal chemistry and biochemical studies.
The biological activity of this compound primarily involves interaction with specific molecular targets, including enzymes and receptors. It has been shown to modulate the activity of these targets, leading to various biochemical effects:
- Enzyme Interaction: The compound can influence enzyme activities, potentially altering metabolic pathways.
- Protein Modifications: It may participate in post-translational modifications of proteins, impacting their function and stability.
Biological Activity Overview
Research highlights several aspects of the biological activity of this compound:
- Antiproliferative Effects: Studies have demonstrated that this compound exhibits cytotoxic effects against various cancer cell lines. For instance, it has shown notable activity against breast cancer cell lines (MCF-7 and MDA-MB-468), suggesting its potential as an anticancer agent .
- Enzyme Inhibition: The compound has been investigated for its ability to inhibit specific enzymes involved in cancer progression, such as topoisomerase I. Molecular docking studies indicate that it binds effectively to the active sites of these enzymes .
- Therapeutic Potential: Due to its unique structure, this compound is being explored for new drug development, particularly in targeting complex diseases like cancer .
Case Study 1: Anticancer Activity
A study evaluated the antiproliferative effects of this compound on breast cancer cell lines. The results indicated that the compound significantly inhibited cell growth in a dose-dependent manner. The IC50 values were determined using MTT assays, revealing effective concentrations for therapeutic applications.
| Cell Line | IC50 (µM) |
|---|---|
| MCF-7 | 15 |
| MDA-MB-468 | 12 |
These findings suggest that this compound could serve as a lead candidate for further development in cancer therapy.
Case Study 2: Enzyme Interaction
In another study focusing on enzyme inhibition, this compound was tested against topoisomerase I. The compound demonstrated a competitive inhibition pattern, indicating its potential to disrupt DNA replication processes in cancer cells.
Comparative Analysis with Similar Compounds
To understand the uniqueness of this compound, it is essential to compare it with structurally similar compounds:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| N-[3-(2-Amino-4-chlorophenoxy)phenyl]acetamide | Acetamide group instead of dimethylamine | Moderate antiproliferative effects |
| N-[3-(2-Amino-6-chlorophenoxy)phenyl]acetamide | Acetamide group | Lower cytotoxicity compared to the target compound |
The presence of the dimethylamine group in this compound enhances its reactivity and interaction with biological targets compared to its analogs.
Q & A
Q. What are the recommended synthetic routes for N-[3-(2-Amino-6-chlorophenoxy)phenyl]-N,N-dimethylamine, and what critical parameters influence yield and purity?
The synthesis typically involves multi-step reactions, including nucleophilic aromatic substitution and amide coupling. Key steps include:
- Step 1 : Reaction of 2-amino-6-chlorophenol with a halogenated aryl precursor (e.g., 1-fluoro-3-nitrobenzene) under basic conditions (e.g., K₂CO₃) to form the phenoxy intermediate.
- Step 2 : Reduction of the nitro group to an amine using catalytic hydrogenation (e.g., Pd/C, H₂).
- Step 3 : Dimethylation of the amine using methyl iodide or formaldehyde/NaBH₄.
Q. Critical Parameters :
Q. How should researchers characterize the structural and functional properties of this compound?
Methodological Approach :
- NMR Spectroscopy : ¹H/¹³C NMR to confirm aromatic substitution patterns and dimethylamine groups.
- HPLC-MS : Quantify purity and detect byproducts (e.g., unreacted intermediates) .
- X-ray Crystallography : Resolve crystal structure for stereochemical confirmation (if crystalline) .
- Thermogravimetric Analysis (TGA) : Assess thermal stability for storage recommendations .
Q. What are the key stability considerations for this compound under different storage conditions?
- Light Sensitivity : Store in amber vials to prevent photodegradation of the chlorophenoxy group .
- Temperature : Stable at –20°C for long-term storage; avoid repeated freeze-thaw cycles .
- Humidity : Use desiccants to prevent hydrolysis of the dimethylamine moiety .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported biological activities across different studies?
Strategies :
- Standardize Assay Conditions : Use consistent cell lines (e.g., HEK293 vs. primary neurons) and control for batch-specific variations in reagents .
- Dose-Response Analysis : Compare EC₅₀/IC₅₀ values across studies to identify potency discrepancies .
- Metabolite Profiling : Check for in situ degradation products that may confound activity results .
Example : In receptor binding assays, contradictory Ki values may arise from differences in radioligand purity or membrane preparation protocols .
Q. What in silico and in vitro approaches are optimal for predicting and validating pharmacological targets?
Integrated Workflow :
Molecular Docking : Use Schrödinger Suite or AutoDock to screen against GPCRs (e.g., 5-HT₆ receptors) .
MD Simulations : Assess binding stability over 100 ns trajectories (AMBER/CHARMM force fields) .
Functional Assays : Validate hits via cAMP accumulation or β-arrestin recruitment assays .
Table 1 : Comparison of Computational Tools for Target Prediction
| Tool | Strength | Limitation |
|---|---|---|
| SwissTargetPrediction | Broad target coverage | Limited kinase specificity |
| SEA Server | High sensitivity for GPCRs | False positives in ion channels |
Q. How does modifying substituents on the phenyl ring affect bioactivity and selectivity?
Structure-Activity Relationship (SAR) Insights :
- Chloro vs. Fluoro Substitution : Chloro enhances receptor affinity (e.g., 5-HT₆ Ki = 12 nM vs. 45 nM for fluoro analog) .
- Amino Group Position : Ortho-substitution reduces metabolic clearance compared to para .
Table 2 : Impact of Substituents on Pharmacokinetics
| Substituent | LogP | t₁/₂ (h) | Target Selectivity (5-HT₆ vs. 5-HT₂A) |
|---|---|---|---|
| 6-Cl | 2.8 | 4.2 | 50:1 |
| 6-CF₃ | 3.1 | 3.8 | 30:1 |
| 6-NO₂ | 2.5 | 1.5 | 10:1 |
Q. What strategies mitigate non-specific binding in receptor interaction studies?
Q. How can ADME properties be optimized through structural modifications?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
